molecular formula C5H2Br2FNO B1628130 3,5-Dibromo-6-fluoropyridin-2(1H)-one CAS No. 55406-17-2

3,5-Dibromo-6-fluoropyridin-2(1H)-one

Cat. No.: B1628130
CAS No.: 55406-17-2
M. Wt: 270.88 g/mol
InChI Key: LECXQABXPOUGRQ-UHFFFAOYSA-N
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Description

3,5-Dibromo-6-fluoropyridin-2(1H)-one is a halogenated pyridinone derivative. Pyridinones are heterocyclic compounds with a keto group on the pyridine ring, often studied for their biological activity and synthetic utility. Such compounds are typically explored in medicinal chemistry (e.g., kinase inhibitors) or materials science due to their electronic properties.

Properties

CAS No.

55406-17-2

Molecular Formula

C5H2Br2FNO

Molecular Weight

270.88 g/mol

IUPAC Name

3,5-dibromo-6-fluoro-1H-pyridin-2-one

InChI

InChI=1S/C5H2Br2FNO/c6-2-1-3(7)5(10)9-4(2)8/h1H,(H,9,10)

InChI Key

LECXQABXPOUGRQ-UHFFFAOYSA-N

SMILES

C1=C(C(=O)NC(=C1Br)F)Br

Canonical SMILES

C1=C(C(=O)NC(=C1Br)F)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Halogenated Pyridinones

  • 3-Bromo-6-fluoropyridin-2(1H)-one : The absence of a second bromine substituent would decrease steric hindrance and electron-withdrawing effects, possibly improving solubility.

Non-Halogenated Pyridinones

Dihydroquinazolinone Derivatives

Compounds like 2,3-dihydroquinazolin-4(1H)-one (mentioned in and ) share a fused bicyclic structure but differ in electronic and steric properties. The pyridinone scaffold in 3,5-Dibromo-6-fluoropyridin-2(1H)-one offers a simpler monocyclic system, which may enhance metabolic stability compared to bicyclic analogs.

Hypothetical Data Tables

Table 1: Physical Properties of Halogenated Pyridinones

Compound Molecular Weight (g/mol) Melting Point (°C) LogP
This compound 290.89 150–155 (est.) 2.1
3,5-Dichloro-6-fluoropyridin-2(1H)-one 203.98 130–135 (est.) 1.8

Table 2: $ ^1H $ NMR Chemical Shifts (δ, ppm)

Compound H-4 (δ) H-5 (δ) H-6 (δ)
This compound 7.2 - 8.1
6-Fluoropyridin-2(1H)-one 6.8 7.5 8.0

Research Implications

  • Synthetic Utility : Bromine substituents enable cross-coupling reactions for functionalization.
  • Biological Activity : Fluorine may enhance bioavailability; bromine could improve target engagement via halogen bonds.

Limitations

The absence of specific data in the provided evidence precludes authoritative conclusions. Further experimental studies (e.g., crystallography via SHELX , NMR profiling , or biological assays) would be required to validate these hypotheses.

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